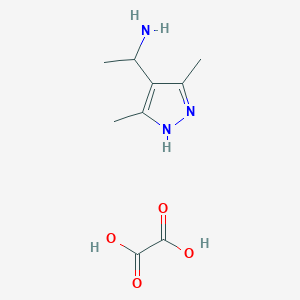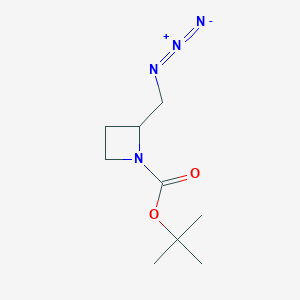![molecular formula C10H12ClN3 B6617621 [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803600-16-9](/img/structure/B6617621.png)
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known as Imidazoline hydrochloride, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol. Imidazoline hydrochloride is soluble in water, ethanol, and methanol, and is relatively stable in aqueous solutions. It has a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anti-cancer effects.
Mecanismo De Acción
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to act as an agonist at the imidazoline receptor, a G-protein coupled receptor that is involved in various physiological processes. It has been shown to activate the receptor, leading to the production of cyclic adenosine monophosphate (cAMP), a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Biochemical and Physiological Effects
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at the imidazoline receptor, leading to the production of cAMP, a second messenger molecule that is involved in a variety of cellular processes. In addition, imidazoline hydrochloride has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of imidazoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using imidazoline hydrochloride is its stability in aqueous solutions. This makes it an ideal compound for use in experiments that require the use of aqueous solutions. In addition, imidazoline hydrochloride is relatively inexpensive and easy to obtain. However, one of the main limitations of using imidazoline hydrochloride in laboratory experiments is its relatively low solubility in water. This can make it difficult to achieve the desired concentration of the compound in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of imidazoline hydrochloride in scientific research and laboratory experiments. One potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the central nervous system. Another potential direction is the use of imidazoline hydrochloride in the study of the effects of drugs on the cardiovascular system. In addition, imidazoline hydrochloride could be used in the study of the effects of drugs on the endocrine system. Finally, imidazoline hydrochloride could be used in the study of the effects of drugs on the immune system.
Métodos De Síntesis
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is synthesized by the condensation reaction of 1-chloro-3-(1H-imidazol-1-yl)propan-2-amine with hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid with a melting point of 158-160°C and a molecular weight of 233.7 g/mol.
Aplicaciones Científicas De Investigación
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride hydrochloride is widely used in scientific research due to its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, antifungal, and anti-cancer effects. It has also been used in the study of the effects of drugs on the central nervous system. In addition, imidazoline hydrochloride has been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the endocrine system.
Propiedades
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYKUKWFSWOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

